Guanidine nitrate

Description

Properties

IUPAC Name |

guanidine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNWZZSUJPAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | guanidine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027164 | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at boiling point | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16 | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.436 g/cm³ | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Crystalline powder | |

CAS No. |

506-93-4; 52470-25-4, 506-93-4, 52470-25-4 | |

| Record name | GUANIDINE NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Guanidine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052470254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanidine, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidinium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B542239A4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

214 °C, 217 °C | |

| Record name | GUANIDINE, MONONITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GUANIDINE NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0561 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Guanidine Nitrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of guanidine (B92328) nitrate (B79036), a versatile and energetic compound with significant applications across various scientific and industrial fields. This document details its chemical structure, core properties, synthesis protocols, and key applications, with a focus on providing precise, quantitative data and procedural information for the scientific community.

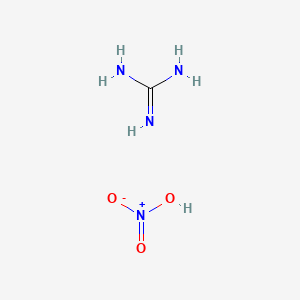

Chemical Identity and Structure

Guanidine nitrate, correctly termed guanidinium (B1211019) nitrate, is an organic salt with the chemical formula CH₅N₃·HNO₃ or C(NH₂)₃NO₃.[1][2][3] It is composed of a guanidinium cation, [C(NH₂)₃]⁺, and a nitrate anion, [NO₃]⁻.[3] The guanidinium cation features a central carbon atom bonded to three amino groups in a planar, resonant structure, which contributes to its stability.

The chemical structure of this compound is depicted below:

Caption: Ionic structure of this compound.

Physicochemical Properties

This compound is a white crystalline solid that is highly soluble in water.[1][4][5] It is a stable compound under normal conditions but can decompose explosively at elevated temperatures or under confinement.[2][4] Its properties make it valuable as an energetic material and a precursor in chemical synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | CH₆N₄O₃ (also written as CH₅N₃·HNO₃)[1][4] |

| Molecular Weight | 122.08 g/mol [4] |

| Appearance | White crystalline solid/granules[4][6] |

| Melting Point | 213–216 °C[6] |

| Density | 1.44 g/mL[6] |

| pH (aqueous solution) | Neutral[7] |

Table 2: Solubility Data

| Solvent | Solubility ( g/100 g solvent) | Temperature (°C) |

| Water | 12.5 | 20[7] |

| 41 | 50[7] | |

| 79 | 80[7] | |

| Methanol | < 1 | 20[7] |

| 3.5 | 50[7] | |

| 12 | 80[7] | |

| Acetone | Insoluble[7] | - |

| Benzene | Insoluble[7] | - |

| Ethyl Ether | Insoluble[7] | - |

Table 3: Energetic and Decomposition Properties

| Property | Value |

| Decomposition Temperature | > 250 °C[8] |

| Explosive Decomposition Reaction | [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][2] |

| Monopropellant Specific Impulse | 177 seconds (1.7 kN·s/kg)[1][2] |

| Detonation Velocity | 2,762 - 3,700 m/s[2] |

| Activation Energy of Decomposition | 191–199 kJ/mol[8] |

Experimental Protocols: Synthesis of this compound

This compound is produced industrially through several methods. The most common procedures involve the reaction of either dicyandiamide (B1669379) or urea (B33335) with ammonium (B1175870) nitrate.[1][2]

Synthesis from Dicyandiamide and Ammonium Nitrate

This method is a well-established laboratory and industrial procedure for producing this compound.

Workflow: Synthesis from Dicyandiamide

Caption: Workflow for this compound synthesis.

Detailed Methodology:

-

Mixing of Reactants: An intimate mixture of 210 g of dicyandiamide and 440 g of ammonium nitrate is prepared and placed in a 1-liter round-bottom flask.

-

Heating: The flask is heated in an oil bath. The temperature of the oil bath is raised to and maintained at 160°C for a duration of 2 hours. During this time, the reaction mixture will melt and react.

-

Cooling and Extraction: After the 2-hour reaction time, the flask is removed from the oil bath and allowed to cool to room temperature. The solidified contents are then extracted by warming with successive portions of hot water on a steam bath.

-

Filtration: The combined hot aqueous extracts are filtered to remove white, insoluble by-products, primarily ammeline (B29363) and ammelide.

-

Crystallization: The hot filtrate is concentrated by boiling to a volume of approximately one liter and then allowed to cool, promoting the crystallization of this compound.

-

Second Crop: The mother liquor from the first crystallization is further concentrated to about 250 ml to obtain a second crop of crystals.

-

Purification (Optional): The crude this compound can be purified by recrystallization from boiling water. The product is dissolved in the minimum amount of boiling water, allowed to cool for crystallization, and then filtered.

-

Drying: The final product is thoroughly dried. The resulting this compound is suitable for use in further syntheses, such as the preparation of nitroguanidine.

Synthesis from Urea and Ammonium Nitrate

An alternative industrial method involves melting urea with ammonium nitrate in the presence of a silica (B1680970) catalyst at temperatures between 120-200°C.[4] Molten urea reacts with molten ammonium nitrate, typically in a molar ratio of 1:1 to 1:6, to yield this compound.[9] This method is economically advantageous due to the low cost of urea.[9]

Applications in Research and Industry

This compound's unique properties lend it to a variety of applications:

-

Precursor for Energetic Materials: It is a crucial intermediate in the large-scale production of nitroguanidine, another important energetic material.[1][3][8]

-

Gas Generation: A primary use of this compound is as a gas generant in automotive airbag inflators.[1][10] It offers a less toxic alternative to sodium azide (B81097) and is less explosive than ammonium nitrate.[1]

-

Propellants and Pyrotechnics: Due to its high gas output and low flame temperature, it is used as a monopropellant, notably in Jetex engines for model aircraft, and as a component in rocket propellants and pyrotechnic formulations.[1][2][10]

-

Chemical Synthesis: It serves as a raw material for the synthesis of various compounds, including sulfadiazine (B1682646) and other sulfa drugs.[7] It is also used to prepare other guanidine salts like guanidine carbonate.[7]

-

Other Applications: this compound also finds use in the paint industry, as a component in photographic materials, and in disinfectants.[7][9]

Safety and Handling

This compound is classified as a hazardous substance, acting as both a fuel and an oxidizer.[1] It can explode upon exposure to flame, friction, or heat.[4][9] It is harmful to the eyes, skin, and respiratory tract.[1] Proper personal protective equipment should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from combustible materials and sources of ignition.[6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 8. This compound|High-Purity Reagent for Research [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. This compound Supplier | 506-93-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

Guanidine Nitrate (CAS No. 506-93-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine (B92328) nitrate (B79036), with the CAS number 506-93-4, is a salt formed from guanidine and nitric acid. It presents as a white, crystalline solid and is highly soluble in water.[1][2][3] While the broader class of guanidine-containing compounds is of significant interest in medicinal chemistry for a wide range of therapeutic applications, guanidine nitrate itself is most prominently utilized as a high-energy material and a versatile chemical intermediate.[4][5] Its applications include use as a gas generant in automotive airbags, a monopropellant in model rocket engines, and a precursor in the synthesis of other compounds such as nitroguanidine (B56551) and sulfadiazine.[3][5][6][7] In the realm of research and drug development, it is also explored in specific drug formulations and employed in biochemical assays, for instance, in protein denaturation studies.[8][9] This guide provides an in-depth overview of the core properties, synthesis, and analysis of this compound.

Physicochemical and Safety Data

A summary of the key quantitative properties of this compound is presented below. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature as both a fuel and an oxidizer.[5]

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 506-93-4 | |

| Molecular Formula | CH₅N₃·HNO₃ | |

| Molecular Weight | 122.08 g/mol | [1] |

| Physical Properties | ||

| Appearance | White crystalline solid | [1][10] |

| Density | 1.44 g/cm³ | |

| Melting Point | 213–215 °C | |

| Solubility in Water | Soluble | [1] |

| Safety and Toxicity | ||

| LD₅₀ (Oral, rat) | 730 mg/kg | |

| Hazard Statements | May intensify fire; oxidizer. Harmful if swallowed. Causes serious eye irritation. | [11][12] |

| Precautionary Statements | Keep away from heat, sparks, and flame. Do not store near combustible materials. Use with adequate ventilation. | [13][14] |

| NFPA 704 Diamond | Health: 2, Flammability: 3, Instability: 3, Special: OX |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from Dicyandiamide (B1669379) and Ammonium (B1175870) Nitrate

This method is a common industrial and laboratory-scale procedure for producing this compound.

Materials:

-

Dicyandiamide (2.5 moles, 210 g)

-

Ammonium Nitrate (5.5 moles, 440 g)

-

Deionized Water

-

1 L Round-bottom flask

-

Oil bath

-

Heating mantle

-

Steam bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Create an intimate mixture of dicyandiamide and ammonium nitrate and place it in the 1 L round-bottom flask.[1]

-

Place the flask in an oil bath preheated to 110-120 °C.[1]

-

Gradually raise the temperature of the oil bath to 160 °C over approximately 30 minutes.[1]

-

Maintain the temperature at 160 °C for three hours. During the first hour, the mixture will melt and then solidify into a cake.[1]

-

After three hours, remove the flask from the oil bath and allow it to cool.[1]

-

Extract the product from the solid cake by adding successive portions of hot water (approximately 2 L in total) on a steam bath until all soluble material is dissolved.[1]

-

Filter the hot solution to remove insoluble byproducts such as ammeline (B29363) and ammelide.[1]

-

The filtrate contains this compound along with some unreacted ammonium nitrate.[1]

Purification by Recrystallization

To obtain a purer product, the crude this compound can be recrystallized.

Materials:

-

Crude this compound

-

Deionized Water

-

Beakers

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude this compound in a minimal amount of boiling water (approximately 1 L for the yield from the synthesis above).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Filter the recrystallized this compound and wash the crystals with a small amount of cold deionized water.

-

A second crop of crystals can be obtained by concentrating the mother liquor to about 250 mL and repeating the cooling and filtration process.[1]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. The melting point of the recrystallized product should be around 213–214 °C.[1]

Analytical Method: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a rapid and efficient method for the separation and quantification of this compound, particularly for quality control.

Materials and Equipment:

-

HPTLC silica (B1680970) gel 60 F254 plates

-

Standard solutions of this compound and nitroguanidine in distilled water

-

Developing chamber

-

Densitometer with UV detector

-

Mobile phase: Dioxane–tetrahydrofuran 1:1 (v/v)

Procedure:

-

Pre-treat the HPTLC plates with methanol (B129727) to improve the baseline and signal-to-noise ratio.[10]

-

Spot the standard and sample solutions onto the HPTLC plate.[10]

-

Develop the plate in a chamber saturated with the mobile phase.

-

After development, dry the plate and perform UV detection at 210 nm for this compound.[10]

-

Quantify the amount of this compound by absorbance densitometry and comparison of peak areas with the calibration curve generated from the standard solutions.[10]

Experimental and Logical Diagrams

The following diagrams illustrate the workflow for the synthesis and purification of this compound, as well as a logical diagram of its primary applications.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Primary application areas of this compound.

Conclusion

This compound is a compound with significant industrial and research applications, primarily stemming from its energetic properties and its utility as a chemical precursor. While it does not play a direct role in known biological signaling pathways, its importance in the synthesis of pharmaceuticals and its use in biochemical research make it a relevant compound for professionals in drug development and life sciences. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. benchchem.com [benchchem.com]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Separation and Determination of Nitroguanidine and this compound by HPTLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. This compound [chembk.com]

- 13. US5041662A - Process for the production of this compound from urea and ammonium nitrate - Google Patents [patents.google.com]

- 14. Quick detecting method for this compound content - Eureka | Patsnap [eureka.patsnap.com]

physical and chemical properties of guanidinium nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidinium (B1211019) nitrate (B79036), a salt composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻), is a compound of significant interest across various scientific and industrial domains. Its applications range from being a high-energy material in propellants and gas generators to a precursor in the synthesis of pharmaceuticals and other nitrogen-rich compounds.[1][2][3] This technical guide provides an in-depth overview of the fundamental physical and chemical properties of guanidinium nitrate, detailed experimental protocols for its synthesis and characterization, and an exploration of its thermal decomposition pathways. All quantitative data is presented in easily comparable tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Physical Properties

Guanidinium nitrate is a white, crystalline, odorless solid at room temperature.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[5]

Tabulated Physical Properties

A summary of the key physical properties of guanidinium nitrate is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | CH₆N₄O₃ | [4] |

| Molar Mass | 122.08 g/mol | [6] |

| Appearance | White crystalline solid | [4][5] |

| Density | 1.44 g/cm³ | [6] |

| Melting Point | 213-215 °C (decomposes) | [5] |

| Water Solubility | 12.5 g/100 g at 20°C; 41 g/100 g at 50°C; 79 g/100 g at 80°C | [7] |

| Methanol Solubility | <1 g/100 g at 20°C; 3.5 g/100 g at 50°C; 12 g/100 g at 80°C | [7] |

| Other Solubilities | Insoluble in acetone, benzene, and ethyl ether. | [7] |

| pH of 1% aqueous solution | 5.7 (at 25 °C) | [2] |

Crystal Structure

The crystal structure of guanidinium nitrate consists of sheets of guanidinium cations and nitrate anions. These ions are linked by N-H···O hydrogen bonds. The carbon and one nitrogen atom of the guanidinium cation, along with the nitrogen and one oxygen atom of the nitrate anion, lie on crystallographic mirror planes, and the sheets are perpendicular to these planes.[8]

Chemical Properties and Reactivity

Guanidinium nitrate is a powerful energetic material and a strong oxidizing agent.[4][7] Its chemical behavior is dominated by the properties of the nitrate anion and the guanidinium cation.

Thermal Decomposition

The thermal decomposition of guanidinium nitrate is a complex process that has been the subject of numerous studies. It is known to decompose and potentially explode at high temperatures.[4] The decomposition is influenced by the presence of acids and bases.[5] A proposed mechanism for its thermal decomposition involves a two-stage process where the major gaseous products are ammonia (B1221849) (NH₃), nitrous oxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂).[9]

The decomposition is not thought to be initiated in the condensed phase due to the high stability of the guanidinium and nitrate ions.[9] A more likely pathway involves the isomerization of guanidinium nitrate in the gas phase, followed by a proton transfer to yield nitric acid and guanidine (B92328). These intermediates then undergo further reactions to produce nitroguanidine (B56551) and water. The subsequent dissociation of nitroguanidine and decomposition of nitric acid lead to the observed gaseous products.[9]

A simplified representation of the proposed initial steps in the gas-phase decomposition of guanidinium nitrate is depicted below.

Explosive Properties

Guanidinium nitrate is classified as an explosive material.[4] It has a detonation velocity in the range of 2,762 to 3,700 m/s.[5] Its explosive nature makes it a component in some rocket propellants and gas-generating compositions for applications like automotive airbags.[1][4]

Experimental Protocols

Synthesis of Guanidinium Nitrate

A common laboratory-scale synthesis of guanidinium nitrate involves the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate.[8]

Materials:

-

Dicyandiamide (210 g, 2.5 moles)

-

Ammonium nitrate (440 g, 5.5 moles)

-

1 L round-bottom flask

-

Oil bath

-

Heating mantle

-

Steam bath

-

Filtration apparatus (Buchner funnel, filter paper)

-

Beakers

Procedure:

-

Intimately mix 210 g of dicyandiamide and 440 g of ammonium nitrate in a 1 L round-bottom flask.

-

Place the flask in an oil bath and heat the mixture. Raise the temperature of the oil bath to 160 °C over approximately 30 minutes.

-

Maintain the temperature at 160 °C for three hours. During the first hour, the solid mixture will melt into a clear liquid, which will then begin to solidify.

-

After three hours, remove the flask from the oil bath and allow it to cool.

-

Extract the solid product from the flask by warming it with successive portions of water on a steam bath until all soluble material is dissolved.

-

Filter the hot solution to remove any white, insoluble byproducts (such as ammeline (B29363) and ammelide).

-

Concentrate the filtrate to approximately 1 L and allow it to cool. Guanidinium nitrate will crystallize out of the solution.

-

Collect the crystals by suction filtration.

-

A second crop of crystals can be obtained by further concentrating the mother liquor to about 250 mL and cooling.

-

The crude product can be purified by recrystallization from hot water.[7]

The workflow for the synthesis and purification of guanidinium nitrate can be visualized as follows:

Spectroscopic Characterization

The identity and purity of synthesized guanidinium nitrate can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of guanidinium nitrate exhibits characteristic absorption bands corresponding to the N-H, C-N, and N-O functional groups. The presence of both the guanidinium cation and the nitrate anion can be confirmed by their respective vibrational modes. IR spectra for guanidinium nitrate are available in public databases such as PubChem and ChemicalBook.[10][11]

-

Raman Spectroscopy: Raman spectroscopy is another valuable tool for characterizing guanidinium nitrate. It provides complementary information to IR spectroscopy, particularly for the symmetric vibrations of the molecule. Raman spectra can also be found in databases like PubChem and ChemicalBook.[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the guanidinium cation is expected to show a single resonance for the six equivalent protons of the amino groups. In D₂O, the guanidinium proton signal appears as a singlet.[13]

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance corresponding to the central carbon atom of the guanidinium cation. A ¹³C NMR spectrum for guanidinium nitrate is available on SpectraBase.

-

Safety and Handling

Guanidinium nitrate is a strong oxidizer and can cause fire if it comes into contact with combustible materials.[2] It is also an explosive and may detonate if subjected to heat, shock, or friction.[2] When heated to decomposition, it emits toxic fumes of nitric acid and nitrogen oxides.[10]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

-

In case of dust formation, use a NIOSH-approved respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Keep away from combustible materials, reducing agents, and strong acids.

-

Store in tightly closed containers.

Applications

Guanidinium nitrate has a variety of applications, including:

-

Propellants and Explosives: Due to its high energy content, it is used as a component in rocket propellants and explosives.[4][5]

-

Gas Generators: It is used in gas-generating systems, such as those found in automotive airbags.[1]

-

Chemical Synthesis: It serves as a precursor for the synthesis of other nitrogen-rich compounds, most notably nitroguanidine.[1]

-

Pharmaceuticals: It is used in the synthesis of certain sulfonamide drugs.[7]

-

Other Industrial Uses: It also finds applications in the production of photographic materials and disinfectants.[7]

Conclusion

Guanidinium nitrate is a versatile compound with a unique combination of physical and chemical properties. Its energetic nature makes it valuable in propulsion and gas generation, while its chemical reactivity allows for its use as a key intermediate in the synthesis of various important chemicals. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and responsible use in research and industrial applications.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chembk.com [chembk.com]

- 3. Guanidine nitrate, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. guanidinium nitrate [webbook.nist.gov]

- 5. Guanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US2258612A - Method of purifying this compound - Google Patents [patents.google.com]

- 10. This compound(506-93-4) Raman spectrum [chemicalbook.com]

- 11. This compound,Refined [m.chemicalbook.com]

- 12. This compound|High-Purity Reagent for Research [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

Guanidine Nitrate Solubility in Water and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of guanidine (B92328) nitrate (B79036) in two common solvents: water and ethanol (B145695). Understanding the solubility of this compound is critical for its application in various fields, including as a precursor in the synthesis of pharmaceuticals and other organic compounds. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Core Data: Solubility of Guanidine Nitrate

The solubility of this compound in water and ethanol is significantly influenced by temperature. The following tables summarize the quantitative solubility data gathered from various scientific sources.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 10 | 12.5 |

| 20 | 21.5 |

| 30 | 33.5 |

| 40 | 48.5 |

| 50 | 67.0 |

| 60 | 89.5 |

| 70 | 117.5 |

| 80 | 151.0 |

| 90 | 192.0 |

| 100 | 243.0 |

Table 2: Solubility of this compound in Ethanol

| Temperature (°C) | Solubility ( g/100 g C₂H₅OH) |

| 0 | 0.86 (absolute ethanol) |

| 20 | 2.4 |

| 30 | 1.4 |

| 40 | 4.5 |

| 50 | 3.39 (absolute ethanol) |

| 60 | 8.5 |

| 70 | 8.6 |

| 78 | 13.0 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in this guide is primarily obtained through the isothermal equilibrium method, a highly reliable technique for establishing the thermodynamic solubility of a solid in a liquid. The following is a detailed protocol for this method.

Isothermal Equilibrium Method

Principle:

This method involves creating a saturated solution of the solute (this compound) in the solvent (water or ethanol) at a constant temperature. A state of equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation. The concentration of the solute in the saturated solution is then determined, typically using a gravimetric approach.

Apparatus:

-

Thermostatically controlled water bath or incubator

-

Jacketed glass vessels or sealed flasks

-

Magnetic stirrer and stir bars

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Analytical balance (accurate to ±0.0001 g)

-

Drying oven

-

Glassware: beakers, volumetric flasks, pipettes

-

Spatulas and weighing paper

Procedure:

-

Solvent Preparation: Dispense a known volume or mass of the desired solvent (deionized water or absolute ethanol) into a jacketed glass vessel or a sealed flask.

-

Temperature Equilibration: Place the vessel in the thermostatically controlled bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature for at least 30 minutes.

-

Addition of Solute: Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed and that solid remains present throughout the experiment.

-

Equilibration: Seal the vessel to prevent solvent evaporation and begin stirring the mixture at a constant rate. The stirring should be vigorous enough to keep the solid suspended but not so vigorous as to cause significant particle size reduction. Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, stop the stirring and allow the excess solid to settle for at least 2 hours at the experimental temperature.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately attach a syringe filter (also pre-warmed to the experimental temperature) and filter the solution into a pre-weighed, clean, and dry container.

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound (e.g., 70-80 °C) until a constant weight of the dry solid is achieved.

-

Reweigh the container with the dried this compound.

-

-

Calculation:

-

Mass of the solvent = (Mass of container + solution) - (Mass of container + dry solid)

-

Mass of the dissolved this compound = (Mass of container + dry solid) - (Mass of empty container)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) * 100

-

Data Validation:

To ensure the accuracy of the results, it is recommended to perform the experiment in triplicate at each temperature point. The solid phase remaining after the experiment should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase transformation or decomposition of the this compound has occurred.

Visualizations

Experimental Workflow

The following flowchart illustrates the key steps involved in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Temperature-Solubility Relationship

The following diagram illustrates the positive correlation between temperature and the solubility of this compound in both water and ethanol.

Caption: Temperature's effect on solubility.

Guanidine Nitrate: A Comprehensive Technical Guide on its Thermal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and decomposition temperature of guanidine (B92328) nitrate (B79036). The following sections detail the thermal characteristics, experimental protocols for their determination, and a summary of key data.

Thermal Properties of Guanidine Nitrate

This compound (CH₆N₄O₃) is a white crystalline solid that is soluble in water and alcohol.[1][2][3] It is recognized for its energetic properties and is used in applications such as gas generants in automobile airbags and as a monopropellant.[2][4][5] Understanding its thermal behavior is critical for safe handling, storage, and application.

Melting Point

The melting point of this compound is consistently reported in the range of 212°C to 218°C. The precise temperature can vary based on the purity of the substance. Recrystallized this compound has a melting point of 213–214°C.[6]

Decomposition Temperature

This compound's decomposition is a more complex process than its melting. It is known to be thermally sensitive and may explode if heated.[2][7][8] The decomposition process is exothermic and can be influenced by factors such as the heating rate and the presence of other substances.

Decomposition can begin at temperatures as low as 170°C with an endothermic process, followed by an exothermic decomposition at higher temperatures.[9] Studies have shown a main decomposition stage occurring in a wide range from approximately 177°C to 427°C (450–700 K).[1] Using differential scanning calorimetry (DSC), an onset of decomposition has been observed at 206°C, with significant exothermic peaks between 270°C and 350°C.[4] In a closed system, the onset temperature for decomposition has been measured at 290°C.[10]

Quantitative Data Summary

The following table summarizes the reported melting point and decomposition temperatures for this compound from various sources.

| Parameter | Temperature Range | Notes | Source(s) |

| Melting Point | 212.0–218.0 °C | Dependent on purity. | [11] |

| 214–216 °C | [1][2] | ||

| 213–215 °C | [2][7][8] | ||

| 214 °C | [3][12] | ||

| 213–214 °C | For recrystallized product. | [6] | |

| Decomposition | 170°C | Onset of endothermic decomposition. | [9] |

| 206-208°C | Onset of exothermic decomposition. | [4][9] | |

| 270–350 °C | Range of exothermic peaks. | [4] | |

| 290 °C | Onset temperature in a closed cell DSC. | [10] | |

| 177-427 °C | Single-step weight loss range (450-700 K). | [1] |

Experimental Protocols

The determination of the melting point and decomposition temperature of energetic materials like this compound requires specialized analytical techniques. The most common methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often coupled with other analytical methods to identify decomposition products.

Method 1: Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions as a function of temperature. This allows for the determination of both the melting point (an endothermic event) and the decomposition (an exothermic event).

-

Apparatus: A heat-flux type Differential Scanning Calorimeter.

-

Procedure:

-

A small, precisely weighed sample of this compound (typically 1-5 mg) is placed into an aluminum or copper crucible.

-

The crucible is sealed. For decomposition studies, experiments may be conducted in both open and sealed (closed) crucibles to observe the effect of pressure buildup.[10]

-

The sample is placed in the DSC cell alongside an empty reference crucible.

-

The sample is heated at a constant linear rate (e.g., 1, 5, 10, or 20 K/min).[1][4]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The melting point is identified by the onset of the endothermic peak.

-

The decomposition temperature is identified by the onset of the exothermic peak(s). The peak temperature and the total heat of decomposition (enthalpy) are also determined from the thermogram.

-

Method 2: Thermogravimetric Analysis - Mass Spectrometry/Fourier Transform Infrared Spectroscopy (TGA-MS/FTIR)

-

Objective: To measure the change in mass of a sample as a function of temperature while identifying the gaseous products evolved during decomposition.

-

Apparatus: A Thermogravimetric Analyzer coupled to a Mass Spectrometer and/or a Fourier Transform Infrared Spectrometer.[10][13][14]

-

Procedure:

-

A small sample of this compound is placed in the TGA furnace.

-

The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature, generating a TGA curve that shows mass loss steps corresponding to decomposition.

-

The gases evolved from the sample are transferred via a heated line to the MS and/or FTIR for analysis.

-

The MS and FTIR provide real-time data on the chemical identity of the decomposition products (e.g., H₂O, N₂, N₂O, CO₂).[9][15]

-

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the logical progression of this compound's thermal events.

Caption: Workflow for Thermal Analysis of this compound.

Caption: Thermal Progression from Solid to Decomposition Products.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chembk.com [chembk.com]

- 8. 506-93-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound, 98%, Thermo Scientific Chemicals 1000 g | Contact Us [thermofisher.com]

- 12. This compound - Dicyandiamide - Beilite Chemical Co., Ltd. [dicyandiamide.com]

- 13. jes.or.jp [jes.or.jp]

- 14. Thermal decomposition properties of this compound and basic cupric nitrate | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

The Synthesis of Guanidine Nitrate: A Historical and Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Guanidine (B92328) nitrate (B79036), a compound of significant industrial and historical importance, serves as a crucial intermediate in the synthesis of various pharmaceuticals, pesticides, and high-energy materials. This whitepaper provides a comprehensive exploration of the history of guanidine nitrate's discovery and the evolution of its synthesis methodologies. Key production routes, including the dicyandiamide (B1669379), calcium cyanamide (B42294), urea-ammonium nitrate, and ammonium (B1175870) thiocyanate (B1210189) processes, are examined in detail. This guide presents quantitative data from various synthesis methods in a structured format for comparative analysis, offers detailed experimental protocols for pivotal reactions, and employs visualizations to elucidate reaction pathways and experimental workflows, catering to the needs of researchers, scientists, and professionals in drug development.

A Historical Perspective on Guanidine and its Nitrate Salt

The journey of guanidine chemistry began in 1861 with the isolation of guanidine from guano by Adolph Strecker. However, it was the quest for synthetic fertilizers and explosives that propelled the development of large-scale guanidine salt production. The synthesis of this compound, in particular, has been a subject of extensive research due to its role as a precursor to nitroguanidine, a key component in smokeless gunpowders and propellants. Early production methods were often hazardous and inefficient, paving the way for the development of more controlled and economically viable processes throughout the 20th century. The evolution of this compound synthesis reflects the broader advancements in industrial chemistry, moving from direct fusion of hazardous materials to more refined and safer aqueous and melt-based methods.

Key Synthesis Methodologies for this compound

The industrial production of this compound has been dominated by several key chemical routes, each with its own set of advantages and challenges. The choice of method often depends on the availability and cost of raw materials, as well as the desired purity of the final product.

The Dicyandiamide Process

The reaction of dicyandiamide with ammonium nitrate has been one of the most widely used methods for industrial-scale production of this compound.[1] This process typically involves heating a mixture of the two reactants, leading to the formation of this compound and byproducts.

An intimate mixture of 210 g (2.5 moles) of dicyandiamide and 440 g (5.5 moles) of ammonium nitrate is placed in a 1-liter round-bottomed flask.[2] The flask is heated in an oil bath, and the temperature is raised to 160°C over approximately 30 minutes.[2] The mixture is held at this temperature for three hours, during which it melts to a clear liquid and then solidifies.[2] After cooling, the product is extracted with about 2 liters of hot water.[2] The hot solution is filtered to remove insoluble byproducts like ammeline (B29363) and ammelide. The filtrate is then concentrated and cooled to crystallize the this compound.[2] A second crop of crystals can be obtained by further concentrating the mother liquor.[2] The combined crude yield is typically between 520-560 g (85-92% of the theoretical amount).[2] The product can be further purified by recrystallization from water.[2]

The Calcium Cyanamide Method

Another historically significant route to this compound involves the reaction of calcium cyanamide with ammonium nitrate.[3] This method can be performed under aqueous or fusion conditions.

To a given amount of ammonium nitrate, sufficient water is added to liquefy it at a reaction temperature between 65°C and 130°C (at least 30% by weight of the ammonium nitrate). The mixture is heated to the desired reaction temperature, and then commercial calcium cyanamide is added over a period of time. After the reaction is complete, the melt is diluted with boiling water. A sufficient quantity of ammonium sulfate (B86663) is added to precipitate the bulk of the calcium as calcium sulfate, which is then removed by filtration. The residual calcium is precipitated by the addition of ammonium carbonate and removed. The resulting solution is concentrated and cooled to crystallize the this compound.

The Urea-Ammonium Nitrate Process

A more modern and economically efficient method for this compound synthesis involves the reaction of urea (B33335) with ammonium nitrate, often in the presence of a silica (B1680970) catalyst.[4] This process is favored in many modern production facilities due to the low cost and ready availability of the starting materials.[5]

Molten urea and molten ammonium nitrate are reacted in a molar ratio of 1:1 to 1:6 at a temperature of 175-225°C in the presence of a silica catalyst.[4] In some process variations, the reaction is carried out continuously in a series of stirred reactors.[6] For instance, a mixture of 27.2% urea, 54.5% ammonium nitrate, and 18.3% catalyst can be introduced into the first reactor at 150°C.[6] The temperature is then raised in subsequent reactors, for example, to 186°C in the second reactor.[6] The product is continuously separated from the reaction mixture.

The Ammonium Thiocyanate Method

The conversion of ammonium thiocyanate to guanidine thiocyanate at elevated temperatures, followed by reaction with a nitrate source, represents another pathway to this compound.[7]

Ammonium thiocyanate and at least an equimolar weight of ammonium nitrate are dissolved in anhydrous ammonia.[7] The solution is heated in an enclosed vessel to a temperature between 130°C and 210°C.[7] After the reaction period, the mixture is cooled, and the this compound is crystallized and recovered.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for a direct comparison of their efficiencies and operating conditions.

| Synthesis Method | Reactants | Temperature (°C) | Pressure | Catalyst | Yield (%) | Reference(s) |

| Dicyandiamide Process | Dicyandiamide, Ammonium Nitrate | 160 | Atmospheric | None | 85-92 | [2] |

| Calcium Cyanamide (Fusion with Urea) | Calcium Cyanamide, Ammonium Nitrate, Urea | 115-135 | Atmospheric | None | ~92 | [8] |

| Urea-Ammonium Nitrate Process | Urea, Ammonium Nitrate | 175-225 | Atmospheric | Silica Gel | ~89 | [4][6] |

| Ammonium Thiocyanate Process | Ammonium Thiocyanate, Ammonium Nitrate | 130-210 | 200-300 psi | None | 37-50 | [7][9] |

| Guanidine Sulfamate Process | Guanidine Sulfamate, Nitric Acid | < 55 | - | None | ~77.5 | [10] |

Visualizing Synthesis and Experimental Workflows

To better understand the logical flow of the synthesis processes, the following diagrams have been generated using the DOT language.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Page loading... [guidechem.com]

- 5. alpenfalke.com [alpenfalke.com]

- 6. US4390726A - Process for the production of this compound from a mixture of urea and ammonium nitrate and apparatus for its performance - Google Patents [patents.google.com]

- 7. US2468067A - Preparation of this compound - Google Patents [patents.google.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. US2895994A - Method of producing this compound - Google Patents [patents.google.com]

guanidine nitrate molecular weight and molar mass

An In-Depth Technical Guide to Guanidine (B92328) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of guanidine nitrate, a compound of significant interest in various industrial and research applications. This document details its physicochemical properties, synthesis methodologies, and analytical procedures, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

This compound, with the chemical formula CH₅N₃·HNO₃, is the salt formed from guanidine and nitric acid.[1] It presents as a colorless, water-soluble crystalline solid.[2] The compound is a stable organic strong base and a potent oxidizing agent.[3]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | CH₅N₃·HNO₃ or CH₆N₄O₃ | [1][3] |

| Molecular Weight / Molar Mass | 122.08 g/mol | [1][3] |

| Appearance | White crystalline solid/powder | [1][2][3] |

| Density | 1.44 g/cm³ | [1] |

| Melting Point | 213–217 °C | [1][3] |

| Boiling Point | Decomposes above 250 °C | [1] |

| Solubility | Soluble in water and ethanol | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide protocols for its preparation from different precursors and methods for its quantitative determination.

Synthesis of this compound

This compound can be synthesized through several routes, with the most common industrial methods utilizing dicyandiamide (B1669379) or urea (B33335) as starting materials.

2.1.1. Synthesis from Dicyandiamide and Ammonium (B1175870) Nitrate

This method is widely used for the large-scale production of this compound.

-

Reactants:

-

Dicyandiamide (2.5 moles)

-

Ammonium nitrate (5.5 moles)

-

-

Procedure:

-

An intimate mixture of dicyandiamide and ammonium nitrate is placed in a round-bottom flask.

-

The flask is heated in an oil bath, raising the temperature to 160°C over approximately 30 minutes.

-

The reaction mixture is held at this temperature for about three hours, during which it melts and then solidifies into a cake.

-

After cooling, the product is extracted with hot water.

-

The aqueous solution is filtered to remove insoluble by-products like ammeline (B29363) and ammelide.

-

The filtrate is concentrated and cooled to crystallize the this compound.

-

A second crop of crystals can be obtained by further concentrating the mother liquor.

-

The crude product can be purified by recrystallization from water.[1]

-

2.1.2. Synthesis from Urea and Ammonium Nitrate

This method provides an alternative route to this compound, leveraging readily available precursors.

-

Reactants:

-

Urea

-

Ammonium Nitrate

-

Silica (B1680970) gel (catalyst)

-

-

Procedure:

-

Molten urea and molten ammonium nitrate are reacted in the presence of a silica catalyst.[3]

-

The reaction is typically carried out at a temperature of 175-225°C.[3]

-

The reaction mixture is continuously circulated through a reactor, and the product is separated by a filter.[3]

-

A laboratory-scale adaptation involves heating a mixture of urea, ammonium nitrate, and silica gel.[4][5] The mixture is heated for several hours, and the resulting solid is then extracted with water and crystallized.[5]

-

Analytical Methods

Accurate determination of the purity and concentration of this compound is essential for its application.

2.2.1. Quantitative Analysis by Titration

Non-aqueous acid-base titration is a common method for assaying the purity of this compound.[6]

-

Principle: This method is suitable for the determination of basic substances like this compound in a non-aqueous solvent.

-

Typical Procedure (General):

-

A precisely weighed sample of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.

-

The solution is titrated with a standardized solution of a strong acid, like perchloric acid.

-

The endpoint is determined potentiometrically.

-

2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a method for the separation and quantification of this compound, particularly in mixtures with related compounds like nitroguanidine.[7]

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.[7]

-

Mobile Phase: A mixture of dioxane and tetrahydrofuran (B95107) (1:1, v/v) can be used for separation.[7]

-

Detection: UV detection is performed at an appropriate wavelength, for instance, 210 nm for this compound.[7]

-

Quantification: The concentration is determined by absorbance densitometry and comparison of peak areas with standards.[7]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of this compound from dicyandiamide and ammonium nitrate.

Caption: Industrial synthesis workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | CH5N3.HNO3 | CID 10481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Sciencemadness Discussion Board - Synthetic route to tetrazoles from urea & ammonium nitrate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. youtube.com [youtube.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 250 g | Request for Quote [thermofisher.com]

- 7. Separation and Determination of Nitroguanidine and this compound by HPTLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Guanidinium Nitrate: A Comprehensive Technical Guide to its Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinium (B1211019) nitrate (B79036), a salt composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻), is an energetic material with significant applications in various fields, including as a gas generant in automotive airbags and as a component in rocket propellants.[1][2] Its high nitrogen content and oxygen balance contribute to its energetic properties. This technical guide provides an in-depth analysis of the stability and reactivity profile of guanidinium nitrate, offering critical data and experimental methodologies for its safe handling and application in research and development.

Physicochemical Properties

Guanidinium nitrate is a white, odorless, crystalline solid.[3] It is highly soluble in water and soluble in ethanol, but only slightly soluble in acetone.[4]

Table 1: Physicochemical Properties of Guanidinium Nitrate

| Property | Value | References |

| Chemical Formula | CH₆N₄O₃ | [2] |

| Molar Mass | 122.08 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 213–215 °C (decomposes) | [2] |

| Density | 1.44 g/cm³ | [2] |

| Solubility in Water | 50 mg/mL | [2] |

Thermal Stability and Decomposition

The thermal stability of guanidinium nitrate is a critical parameter for its safe handling and application. Its decomposition is an exothermic process that can be influenced by factors such as temperature, pressure, and the presence of other substances.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal behavior of guanidinium nitrate.

Table 2: Summary of Thermal Analysis Data for Guanidinium Nitrate

| Parameter | Value | Conditions | References |

| DSC | |||

| Onset of Decomposition | ~290 °C | Sealed cell | [5][6] |

| Heat of Decomposition | ~1.9 kJ/g | Sealed cell | [5][6] |

| TGA | |||

| Onset of Weight Loss | ~278 °C | - | |

| Major Weight Loss Stage | 278 - 320 °C | - | |

| Kinetic Parameters | |||

| Activation Energy (Ea) | 191 - 199 kJ/mol | Isothermal heating | [4] |

| Pre-exponential Factor (A) | 1.94 x 10¹⁵ s⁻¹ - 3.20 x 10¹⁴ s⁻¹ | Isothermal heating | [4] |

Decomposition Pathway

The decomposition of guanidinium nitrate is a complex process involving multiple steps and intermediates. The primary decomposition reaction is:

[C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s)[7]

However, the actual mechanism is more intricate. At elevated temperatures, guanidinium nitrate can dissociate into guanidine (B92328) and nitric acid.[4] The subsequent reactions of these species, along with other intermediates like nitroguanidine, cyanamide, and ammonia, lead to the final decomposition products.[3][4] The decomposition is also known to be influenced by both acids and bases.[7]

GN [label="Guanidinium Nitrate\n[C(NH₂)₃]NO₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Guanidine [label="Guanidine\nC(NH₂)₃"]; NitricAcid [label="Nitric Acid\nHNO₃"]; Nitroguanidine [label="Nitroguanidine"]; H2O [label="Water\nH₂O"]; Cyanamide [label="Cyanamide"]; Ammonia [label="Ammonia\nNH₃"]; DecompProducts [label="Final Decomposition Products\n(N₂, H₂O, C, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Heat -> GN [label="Initiates\nDecomposition"]; GN -> Guanidine [label="Dissociation"]; GN -> NitricAcid [label="Dissociation"]; Guanidine -> Ammonia; Guanidine -> Cyanamide; Guanidine -> Nitroguanidine [color="#34A853"]; NitricAcid -> Nitroguanidine [color="#34A853"]; Nitroguanidine -> DecompProducts; Cyanamide -> DecompProducts; Ammonia -> DecompProducts; NitricAcid -> DecompProducts; }

Caption: Proposed decomposition pathway of guanidinium nitrate.Reactivity and Hazard Profile

Guanidinium nitrate is an energetic material and a strong oxidizing agent, necessitating careful handling to mitigate risks of fire and explosion.

Sensitivity to Mechanical Stimuli

The sensitivity of guanidinium nitrate to impact and friction is a key safety consideration. Standard tests such as the BAM (Bundesanstalt für Materialprüfung) impact and friction tests are used for evaluation.

Friction Sensitivity: Similarly, precise BAM friction test values for pure guanidinium nitrate are not consistently reported. One source indicates no reaction at a friction load of 353 N.[8] As with impact sensitivity, this suggests a relatively low sensitivity to friction, but this should be confirmed through standardized testing.

Incompatibilities

Guanidinium nitrate is incompatible with a range of substances, and co-storage or mixing should be avoided.

-

Combustible Materials and Reducing Agents: As a strong oxidizer, guanidinium nitrate can react vigorously with combustible materials and reducing agents, leading to fire or explosion.[9]

-

Acids and Bases: The decomposition of guanidinium nitrate can be accelerated by the presence of both acids and bases.[7]

-

Metals: While specific quantitative data on the compatibility of guanidinium nitrate with metals like aluminum and stainless steel from sources such as DSC is limited, general chemical compatibility charts suggest that nitrates can be corrosive to some metals, particularly aluminum, under certain conditions. Experimental evaluation is crucial.

-

Polymers: Compatibility with polymeric materials is essential for many applications. For instance, its use in propellants may involve contact with binders like nitrocellulose or Viton. While some studies have investigated mixtures of guanidinium nitrate with other energetic materials, detailed compatibility data with a wide range of polymers is not extensively available.

Experimental Protocols

Detailed and standardized experimental protocols are vital for the safe and accurate characterization of guanidinium nitrate.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and measure the associated enthalpy changes.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of finely ground guanidinium nitrate into a high-pressure stainless steel or gold-plated copper crucible.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition, e.g., 50 °C.

-

Heat the sample at a constant rate, typically 5-20 °C/min, to a final temperature above the decomposition range, e.g., 400 °C.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Determine the onset temperature of decomposition from the intersection of the baseline and the tangent of the exothermic peak.

-

Calculate the heat of decomposition by integrating the area under the exothermic peak.

-

Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SamplePrep [label="Weigh 1-5 mg Guanidinium Nitrate\ninto High-Pressure Crucible"]; Seal [label="Seal Crucible"]; PlaceInDSC [label="Place Sample and Reference\nCrucibles in DSC"]; Purge [label="Purge with Inert Gas"]; Heat [label="Heat at Constant Rate\n(e.g., 10 °C/min)"]; Record [label="Record Heat Flow vs. Temperature"]; Analyze [label="Analyze Thermogram:\n- Onset Temperature\n- Peak Temperature\n- Heat of Decomposition"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> SamplePrep; SamplePrep -> Seal; Seal -> PlaceInDSC; PlaceInDSC -> Purge; Purge -> Heat; Heat -> Record; Record -> Analyze; Analyze -> End; }

Caption: Experimental workflow for DSC analysis of guanidinium nitrate.Thermogravimetric Analysis (TGA)